1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea
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Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H14N2OS3 and its molecular weight is 334.47. The purity is usually 95%.
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Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea, identified by its CAS number 2034548-51-9, is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H16N2OS3, with a molecular weight of 348.5 g/mol. The structure features a bithiophene moiety which is significant for its electronic properties and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bithiophene Moiety : This can be achieved through coupling reactions such as Stille or Suzuki coupling.
- Attachment of Ethyl Linker : Alkylation reactions are employed to introduce the ethyl linker.
- Formation of Urea Group : An amine derivative reacts with an isocyanate to form the urea.
- Final Functionalization : Further modifications may include the introduction of additional functional groups to enhance biological activity.
Anticancer Activity
Research has indicated that derivatives of thiourea exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate inhibition against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines.
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)urea | HCT116 | 16.23 | |
1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)urea | MCF-7 | 17.94 | |
Etoposide (Control) | HCT116 | 17.94 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values are comparable to standard antibiotics.
Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
---|---|---|---|
E. faecalis | 40 | 29 | |
P. aeruginosa | 50 | 24 | |
K. pneumoniae | 50 | 30 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example, compounds with thiourea moieties often inhibit enzymes such as carbonic anhydrase, leading to disrupted metabolic processes in cancer cells.
Case Studies
- Case Study on Anticancer Effects : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models, suggesting potential for therapeutic application in oncology .
- Antimicrobial Efficacy : Another investigation reported that thiourea derivatives showed potent antibacterial effects against multi-drug resistant strains, highlighting their potential as novel antimicrobial agents .
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c18-15(17-14-2-1-8-20-14)16-7-5-12-3-4-13(21-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXNTCOVRWKRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.